1-(4-Phenoxyphenyl)guanidine nitrate
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Overview
Description
1-(4-Phenoxyphenyl)guanidine nitrate is an organic compound with the molecular formula C13H14N4O4 It is a guanidine derivative, characterized by the presence of a phenoxyphenyl group attached to the guanidine moiety
Mechanism of Action
Target of Action
Guanidine compounds, in general, have found application in a diversity of biological activities . They play crucial roles in various biological functions due to their unique properties and simple synthesis .
Mode of Action
They can act as both nucleophiles and electrophiles due to their unique structural features . This dual character can influence their interaction with targets and the resulting changes.
Biochemical Pathways
They are present in many natural products and biochemical processes, playing key roles in various biological functions .
Pharmacokinetics
Guanidine nitrate is generally considered a stable crystalline solid produced industrially .
Result of Action
Guanidine compounds are known for their diverse biological activities, which can be attributed to their ability to form hydrogen bonds, their planarity, and their high basicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Phenoxyphenyl)guanidine nitrate. For instance, exposure to nitrogen oxide gases in a humid environment can lead to the degradation of guanidine nitrate . The transition from guanidine nitrate to ammonium nitrate was observed under these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenoxyphenyl)guanidine nitrate typically involves the reaction of 4-phenoxyaniline with a guanidylating agent. One common method is the reaction of 4-phenoxyaniline with S-methylisothiourea in the presence of a base, such as sodium hydroxide, to form the guanidine derivative. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures.
Another method involves the use of cyanamides that react with derivatized amines. This method can be catalyzed by copper, which facilitates the formation of the guanidine functionality.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis using similar methods as described above but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenoxyphenyl)guanidine nitrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of phenoxyphenylguanidine oxides.
Reduction: Formation of reduced guanidine derivatives.
Substitution: Formation of halogenated phenoxyphenylguanidine derivatives.
Scientific Research Applications
1-(4-Phenoxyphenyl)guanidine nitrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other guanidine derivatives.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role as a kinase inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)guanidine nitrate
- 1-(4-Chlorophenyl)guanidine nitrate
- 1-(4-Nitrophenyl)guanidine nitrate
Uniqueness
1-(4-Phenoxyphenyl)guanidine nitrate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. The phenoxy group enhances the compound’s ability to interact with hydrophobic regions in proteins, potentially increasing its efficacy as a therapeutic agent. Additionally, the phenoxy group can undergo various chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
nitric acid;2-(4-phenoxyphenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.HNO3/c14-13(15)16-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;2-1(3)4/h1-9H,(H4,14,15,16);(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLKXYSELPVGSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N.[N+](=O)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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